molecular formula C24H18F2N2O4S2 B11440104 N-(4-fluorophenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B11440104
M. Wt: 500.5 g/mol
InChI Key: OWAIJZRNJWXONM-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, oxazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the Fluorophenyl Groups: The fluorophenyl groups are incorporated through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE: is compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18F2N2O4S2

Molecular Weight

500.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18F2N2O4S2/c1-15-2-12-20(13-3-15)34(30,31)23-24(32-22(28-23)16-4-6-17(25)7-5-16)33-14-21(29)27-19-10-8-18(26)9-11-19/h2-13H,14H2,1H3,(H,27,29)

InChI Key

OWAIJZRNJWXONM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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